molecular formula C21H25NO4 B11502619 3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B11502619
M. Wt: 355.4 g/mol
InChI Key: HZBPDBPQYSPRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid: is an organic compound characterized by its complex structure, which includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethylbenzoyl chloride and 4-propoxyphenylamine. These intermediates are then subjected to a condensation reaction to form the desired product.

  • Preparation of 3,4-Dimethylbenzoyl Chloride

    • React 3,4-dimethylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions to obtain 3,4-dimethylbenzoyl chloride.
    • Reaction: ( \text{C9H10O2} + \text{SOCl2} \rightarrow \text{C9H9ClO} + \text{SO2} + \text{HCl} )
  • Preparation of 4-Propoxyphenylamine

    • React 4-propoxyphenol with ammonia (NH3) in the presence of a catalyst to obtain 4-propoxyphenylamine.
    • Reaction: ( \text{C9H12O} + \text{NH3} \rightarrow \text{C9H13NO} )
  • Condensation Reaction

    • Combine 3,4-dimethylbenzoyl chloride and 4-propoxyphenylamine in the presence of a base such as triethylamine (Et3N) to form the final product.
    • Reaction: ( \text{C9H9ClO} + \text{C9H13NO} \rightarrow \text{C18H21NO3} + \text{HCl} )

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

Medicine

    Pharmaceuticals: Potential use in the development of drugs due to its bioactive properties.

Industry

    Material Science: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3,4-Dimethylphenyl)carbamoyl]amino}propanoic acid
  • 3-(3-Amino-4-propoxyphenyl)propanoic acid
  • 3-(3,4-Dimethylphenoxy)propanoic acid

Uniqueness

The uniqueness of 3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid lies in its specific structural features, such as the presence of both dimethylphenyl and propoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(3,4-dimethylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-4-11-26-18-9-7-16(8-10-18)19(13-20(23)24)22-21(25)17-6-5-14(2)15(3)12-17/h5-10,12,19H,4,11,13H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

HZBPDBPQYSPRDM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.